molecular formula C12H8FNO2 B1320889 4-(4-Fluorophenyl)pyridine-2-carboxylic acid CAS No. 1214388-36-9

4-(4-Fluorophenyl)pyridine-2-carboxylic acid

Cat. No.: B1320889
CAS No.: 1214388-36-9
M. Wt: 217.2 g/mol
InChI Key: OIGZQCHOUATCFX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₈FNO₂. It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound.

Scientific Research Applications

4-(4-Fluorophenyl)pyridine-2-carboxylic acid has several scientific research applications:

Safety and Hazards

“4-(4-Fluorophenyl)pyridine-2-carboxylic acid” is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGZQCHOUATCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595693
Record name 4-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214388-36-9
Record name 4-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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